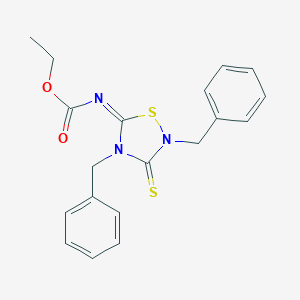![molecular formula C20H17NO2 B290238 5,5-dimethyl-2-phenyl-5,6-dihydro-4H-naphtho[1,2-d][1,3]oxazin-4-one](/img/structure/B290238.png)
5,5-dimethyl-2-phenyl-5,6-dihydro-4H-naphtho[1,2-d][1,3]oxazin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,5-dimethyl-2-phenyl-5,6-dihydro-4H-naphtho[1,2-d][1,3]oxazin-4-one is a heterocyclic compound that has gained attention in the scientific research community due to its potential applications in various fields. This compound is also known as DPN and has a molecular formula of C20H17NO2.
Aplicaciones Científicas De Investigación
DPN has been studied extensively for its potential applications in various fields such as medicinal chemistry, materials science, and environmental science. In medicinal chemistry, DPN has been shown to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various diseases such as cancer, Alzheimer's, and Parkinson's. In materials science, DPN has been used as a building block for the synthesis of novel materials with unique properties. In environmental science, DPN has been studied for its potential applications in the removal of heavy metals from water.
Mecanismo De Acción
The mechanism of action of DPN is not fully understood, but it is believed to act as an agonist for estrogen-related receptors (ERRs). ERRs are transcription factors that play a role in various physiological processes such as energy metabolism, mitochondrial biogenesis, and cell proliferation. Activation of ERRs by DPN has been shown to have beneficial effects on these processes.
Biochemical and Physiological Effects:
DPN has been shown to have various biochemical and physiological effects, including anti-inflammatory and antioxidant properties. It has also been shown to improve mitochondrial function and energy metabolism, making it a potential candidate for the treatment of metabolic disorders such as diabetes and obesity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using DPN in lab experiments is its high purity and stability. It is also relatively easy to synthesize, making it a cost-effective option for researchers. However, one limitation of using DPN is its limited solubility in aqueous solutions, which can make it difficult to use in certain experiments.
Direcciones Futuras
There are several future directions for the research on DPN. One potential direction is to investigate its potential applications in the treatment of metabolic disorders such as diabetes and obesity. Another direction is to explore its potential as a building block for the synthesis of novel materials with unique properties. Additionally, further studies are needed to fully understand the mechanism of action of DPN and its potential applications in various fields.
In conclusion, 5,5-dimethyl-2-phenyl-5,6-dihydro-4H-naphtho[1,2-d][1,3]oxazin-4-one is a heterocyclic compound that has potential applications in various fields. Its synthesis method is reliable and efficient, and it has been shown to have anti-inflammatory and antioxidant properties as well as beneficial effects on energy metabolism and mitochondrial function. While there are limitations to its use in lab experiments, there are several future directions for research on DPN, including its potential applications in the treatment of metabolic disorders and as a building block for novel materials.
Métodos De Síntesis
The synthesis of DPN can be achieved through a multi-step process involving the condensation of 2-naphthol with benzaldehyde followed by the reaction with dimethyl malonate and cyclization with ammonium acetate. This method has been described in detail in various scientific articles and is considered a reliable and efficient way to produce DPN.
Propiedades
Fórmula molecular |
C20H17NO2 |
|---|---|
Peso molecular |
303.4 g/mol |
Nombre IUPAC |
5,5-dimethyl-2-phenyl-6H-benzo[h][3,1]benzoxazin-4-one |
InChI |
InChI=1S/C20H17NO2/c1-20(2)12-14-10-6-7-11-15(14)17-16(20)19(22)23-18(21-17)13-8-4-3-5-9-13/h3-11H,12H2,1-2H3 |
Clave InChI |
HXOQDQKAGGOWHC-UHFFFAOYSA-N |
SMILES |
CC1(CC2=CC=CC=C2C3=C1C(=O)OC(=N3)C4=CC=CC=C4)C |
SMILES canónico |
CC1(CC2=CC=CC=C2C3=C1C(=O)OC(=N3)C4=CC=CC=C4)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![ethyl 4-[(1,3-dimethyl-1H-pyrazol-5-yl)amino]-2-(methylsulfanyl)-5-pyrimidinecarboxylate](/img/structure/B290155.png)
![ethyl 4-[(4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]-2-(methylsulfanyl)-5-pyrimidinecarboxylate](/img/structure/B290157.png)
![3-tert-butyl-5,6,7,8-tetrafluoro-1-methyl-1H-pyrazolo[3,4-b]quinoline](/img/structure/B290160.png)
![5,6,7,8-tetrafluoro-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]quinoline](/img/structure/B290162.png)

![dimethyl 7-phenyl-7H-dithieno[2,3-b:3,2-d]pyrrole-2,5-dicarboxylate](/img/structure/B290165.png)
![Dimethyl 7-[(4-methoxyphenyl)methyl]-5,9-dithia-7-azatricyclo[6.3.0.02,6]undeca-1(8),2(6),3,10-tetraene-4,10-dicarboxylate](/img/structure/B290166.png)
![3,6-Bis(3,5-dimethoxyphenyl)-2,5-dihexyl-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dione](/img/structure/B290167.png)
![1,5-Bis{2-[2-(methylsulfanyl)ethoxy]ethoxy}naphthalene](/img/structure/B290168.png)
![1,5-Bis{2-[(2-methoxyethyl)sulfanyl]ethoxy}naphthalene](/img/structure/B290169.png)
![2-{[2-(4-{2-[(2-Hydroxyethyl)sulfanyl]ethoxy}phenoxy)ethyl]sulfanyl}ethanol](/img/structure/B290173.png)
![Methyl {[2-(4-{2-[(2-methoxy-2-oxoethyl)sulfanyl]ethoxy}phenoxy)ethyl]sulfanyl}acetate](/img/structure/B290174.png)
![Ethyl 4-benzyl-5-[(ethoxycarbonyl)imino]-1,2,4-dithiazolidin-3-ylidenecarbamate](/img/structure/B290175.png)
